molecular formula C25H26N4O2 B2478720 1-benzyl-7-methyl-2-(2-methylpiperidine-1-carbonyl)pyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one CAS No. 900886-93-3

1-benzyl-7-methyl-2-(2-methylpiperidine-1-carbonyl)pyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one

Cat. No.: B2478720
CAS No.: 900886-93-3
M. Wt: 414.509
InChI Key: UVFBQFJRTUPFHQ-UHFFFAOYSA-N
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Description

This compound belongs to the pyrido-pyrrolo-pyrimidinone class of heterocyclic molecules, characterized by a fused tricyclic core. The structural complexity arises from substitutions at the 1-, 2-, and 7-positions: a benzyl group at position 1, a methyl group at position 7, and a 2-methylpiperidine-1-carbonyl moiety at position 2 .

Properties

IUPAC Name

6-benzyl-12-methyl-5-(2-methylpiperidine-1-carbonyl)-1,6,8-triazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26N4O2/c1-17-11-12-22-26-23-20(24(30)29(22)15-17)14-21(25(31)27-13-7-6-8-18(27)2)28(23)16-19-9-4-3-5-10-19/h3-5,9-12,14-15,18H,6-8,13,16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVFBQFJRTUPFHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCN1C(=O)C2=CC3=C(N2CC4=CC=CC=C4)N=C5C=CC(=CN5C3=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-Benzyl-7-methyl-2-(2-methylpiperidine-1-carbonyl)pyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one is a complex organic compound with significant potential in medicinal chemistry. Its structural features suggest diverse biological activities, particularly in the fields of oncology and neurology. This article reviews the biological activity of this compound, focusing on its mechanism of action, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure and Properties

The chemical formula of this compound is C25H26N4O2C_{25}H_{26}N_{4}O_{2}, with a molecular weight of approximately 414.51 g/mol. The compound features a pyrido-pyrrolo-pyrimidine core structure, which is known for its versatility in biological interactions.

Research indicates that compounds with similar structural motifs often function as inhibitors of key enzymes or receptors involved in disease pathways. For instance, bifunctional compounds derived from pyrido-pyrimidines have been shown to degrade cyclin-dependent kinase 2 (CDK2) through the ubiquitin-proteasome pathway, suggesting that this compound may exhibit similar mechanisms by modulating cell cycle progression and apoptosis in cancer cells .

Anticancer Activity

Several studies have reported on the anticancer properties of pyrido-pyrimidine derivatives. For example, a related compound demonstrated significant cytotoxicity against various cancer cell lines with IC50 values ranging from 5 to 28 μM . The structure-activity relationship (SAR) studies indicate that modifications at specific positions can enhance biological activity.

Table 1: Anticancer Activity of Related Compounds

CompoundCell LineIC50 (μM)Mechanism
Compound AMCF-7 (Breast)6.7CDK inhibition
Compound BHepG2 (Liver)9.19Apoptosis induction
Compound CA549 (Lung)12.5Cell cycle arrest

Neuroleptic Activity

In addition to anticancer effects, compounds with similar structures have shown promise as neuroleptics. Research indicates that certain benzamide derivatives exhibit potent antipsychotic effects with reduced side effects compared to traditional medications like haloperidol .

Table 2: Neuroleptic Activity Comparison

CompoundPotency Ratio (vs Haloperidol)Side Effects
Compound D15xLow
Compound E408xModerate

Case Studies

A notable case study involved the evaluation of a series of benzamide derivatives for their ability to inhibit apomorphine-induced stereotyped behavior in rats. The study found that modifications to the benzyl group significantly enhanced activity, suggesting a strong correlation between structure and biological effect .

Scientific Research Applications

Kinase Inhibition

One of the primary applications of this compound is its role as an inhibitor of Janus Kinase 3 (JAK3). JAK3 is involved in signaling pathways that regulate immune responses and inflammation. Inhibiting JAK3 can have therapeutic implications in treating autoimmune diseases such as rheumatoid arthritis and lupus .

Table 1: Comparison of Biological Activities of Related Compounds

Compound NameStructural FeaturesBiological Activity
4-Methyl-pyrido[2,3-d]pyrimidineLacks benzyl and piperidine groupsModerate kinase inhibition
7H-Pyrrolo[2,3-d]pyrimidineSimpler structure with no additional functional groupsLimited biological activity
4-Chloro-pyrido[2,3-d]pyrimidineContains chlorine substituent instead of benzylDifferent target specificity

The unique structural features of 1-benzyl-7-methyl-2-(2-methylpiperidine-1-carbonyl)pyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one enhance its binding affinity towards specific kinases compared to simpler compounds.

Cancer Treatment

This compound has shown potential in targeting Fibroblast Growth Factor Receptors (FGFRs), which are implicated in various cancers. By inhibiting FGFR activity, the compound may disrupt cancer cell proliferation and survival pathways. Research indicates that it affects key signaling pathways including RAS–MEK–ERK and PI3K–Akt pathways .

Anti-inflammatory Properties

Beyond its kinase inhibition capabilities, derivatives of this compound may also possess anti-inflammatory properties. The modulation of inflammatory pathways through JAK3 inhibition suggests potential applications in treating chronic inflammatory conditions .

Case Studies

Several studies have highlighted the efficacy of pyrido[2,3-d]pyrimidine derivatives in preclinical models:

  • Study on JAK3 Inhibition : A study demonstrated that derivatives similar to this compound effectively inhibited JAK3 activity in vitro, leading to reduced cytokine production in immune cells.
  • Cancer Cell Line Studies : Research involving various cancer cell lines indicated that compounds within this class could significantly reduce cell viability and induce apoptosis through FGFR pathway modulation.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural and Functional Comparisons

The following table summarizes key structural differences and biological implications between the target compound and its analogs:

Compound Name Key Structural Features Molecular Weight (g/mol) Biological Activity/Notes References
Target Compound : 1-Benzyl-7-methyl-2-(2-methylpiperidine-1-carbonyl)pyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one Benzyl (position 1), methyl (position 7), 2-methylpiperidine-1-carbonyl (position 2) ~430 (estimated) Potential kinase inhibition; enhanced lipophilicity due to benzyl and piperidine groups
2-(2-Ethylpiperidine-1-carbonyl)-1-(3-methoxypropyl)pyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one Ethylpiperidine (position 2), 3-methoxypropyl (position 1) 396.5 Higher solubility due to methoxypropyl substituent; moderate affinity for CNS targets
1-Benzyl-7-methyl-N-(4-methylphenyl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide Carboxamide-linked 4-methylphenyl (position 2) 422.48 Enhanced hydrogen-bonding capacity; potential anticancer activity
8-(2-Fluorobenzyl)-4-methyl-2-(piperidin-3-yl)-5,8-dihydropyrido[2,3-d]pyrimidin-7(6H)-one hydrochloride Fluorobenzyl (position 8), piperidin-3-yl (position 2) ~450 (estimated) Improved metabolic stability; antiviral or kinase inhibition
9-(4-Chlorophenyl)-7-(2-methoxybenzyl)pyrido[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-8(7H)-one Chlorophenyl (position 9), methoxybenzyl (position 7) ~440 (estimated) Anticancer activity via topoisomerase inhibition

Key Observations

Substituent Effects on Bioactivity :

  • The 2-methylpiperidine-1-carbonyl group in the target compound likely improves blood-brain barrier penetration compared to carboxamide derivatives (e.g., ), which are more polar.
  • Benzyl and fluorobenzyl groups (as in ) enhance lipophilicity and binding to aromatic residues in enzyme active sites.

Positional Modifications :

  • Substitution at position 2 (e.g., piperidine vs. carboxamide) significantly alters target selectivity. For example, carboxamide-linked analogs show stronger hydrogen-bonding interactions, favoring enzyme inhibition , while piperidine-based derivatives may target membrane receptors .

Stereochemical Considerations :

  • The 2-methylpiperidine substituent introduces chiral centers, which are absent in simpler analogs like 7,7-dimethyl-2-(2-methylphenyl)pyrrolo[1,2-a]pyrimidin-4-one . This chirality could lead to enantiomer-specific biological effects.

Research Findings and Data

Pharmacokinetic and Pharmacodynamic Insights

  • Solubility : The target compound’s solubility in aqueous media is likely lower than that of methoxypropyl-substituted analogs (e.g., ) due to reduced polarity.
  • Metabolic Stability : Piperidine-containing derivatives (e.g., ) exhibit longer half-lives in vitro compared to pyrrolidine-based compounds, as methyl groups on piperidine resist oxidative metabolism.

Q & A

Q. What are the recommended synthetic pathways for this compound, and how can reaction conditions be optimized?

The synthesis typically involves multi-step reactions, including cyclization and coupling steps. For example, piperidine-containing derivatives often require coupling reagents like EDCI/HOBt for amide bond formation. Catalysts such as Fe(acac)₃ may enhance reaction efficiency in heterocyclic systems . Solvent selection (e.g., DMF or ethanol) and temperature control (60–80°C) are critical for yield optimization. Purification via column chromatography with gradients of ethyl acetate/hexane is recommended .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

  • NMR : ¹H/¹³C NMR can confirm substitution patterns and piperidine/pyrrolopyrimidine core integrity. Aromatic protons typically appear at δ 7.2–8.5 ppm, while methyl groups resonate at δ 1.2–2.5 ppm .
  • HPLC : Reverse-phase C18 columns with acetonitrile/water gradients (pH 6.5 ammonium acetate buffer) resolve impurities and validate purity >95% .
  • HRMS : Accurately determines molecular weight (e.g., [M+H]⁺ expected for C₂₄H₂₅N₅O₂: 428.2078) .

Q. What are the best practices for ensuring compound stability during storage and handling?

Store lyophilized samples at -20°C under inert gas (argon). For aqueous solutions, use pH 6–7 buffers to prevent hydrolysis. Monitor degradation via accelerated stability studies (40°C/75% RH for 4 weeks) with periodic HPLC analysis .

Advanced Research Questions

Q. How can researchers design experiments to assess biological activity while minimizing confounding variables?

Use randomized block designs with split-split plots for multi-factor analysis (e.g., dose-response, time-course studies). Include controls for solvent effects (e.g., DMSO ≤0.1%) and biological replicates (n ≥ 4). For enzyme inhibition assays, normalize activity to vehicle-treated controls and validate with positive inhibitors .

Q. What strategies resolve contradictions between computational predictions and experimental reactivity data?

Reconcile discrepancies by:

  • Docking Studies : Compare binding poses of the 2-methylpiperidine moiety with target active sites (e.g., kinase ATP pockets).
  • SAR Analysis : Synthesize analogs with modified substituents (e.g., fluorobenzyl vs. methoxybenzyl) to test predicted electronic effects .
  • Kinetic Assays : Measure on/off rates (kₒₙ/kₒff) to validate computational binding affinity estimates .

Q. How does structural complexity influence pharmacokinetic properties, and what in vitro models are suitable for evaluation?

The benzyl and methylpiperidine groups may enhance lipophilicity (logP ~3.5), impacting membrane permeability. Use:

  • Caco-2 Cells : For intestinal absorption studies.
  • Microsomal Stability Assays : Assess CYP450-mediated metabolism (e.g., t₁/₂ in human liver microsomes).
  • Plasma Protein Binding : Equilibrium dialysis to quantify free fraction .

Q. What methods validate the stereochemical impact of the 2-methylpiperidine moiety on target binding?

  • X-ray Crystallography : Resolve co-crystal structures with target proteins (e.g., kinases).
  • Circular Dichroism : Compare enantiomer interactions with chiral targets.
  • Enantioselective Synthesis : Prepare R/S isomers via chiral auxiliaries (e.g., Evans oxazolidinones) and test activity .

Q. How can degradation products be identified under varied pH/temperature conditions?

Subject the compound to stress testing (0.1M HCl, NaOH, H₂O₂) at 40–60°C for 24–72 hours. Analyze degradation pathways via:

  • LC-MS/MS : Identify fragments (e.g., loss of benzyl group at m/z 316.1).
  • Stability-Indicating Methods : Use pH 6.5 mobile phases to separate hydrolyzed products .

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